commercial availability of 6-(Trifluoromethyl)isoquinolin-4-ol
commercial availability of 6-(Trifluoromethyl)isoquinolin-4-ol
An In-Depth Technical Guide to the Commercial Availability and Synthetic Utility of 6-(Trifluoromethyl)isoquinolin-4-ol
Executive Summary
In the modern landscape of drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven methodology for overcoming late-stage attrition. As a Senior Application Scientist, I frequently evaluate novel building blocks that balance structural novelty with reliable physicochemical properties. 6-(Trifluoromethyl)isoquinolin-4-ol (CAS: 2708281-70-1) [1] has emerged as a highly versatile intermediate. By merging the bioisosteric utility of the isoquinolin-4-ol core[2] with the metabolic shielding of a trifluoromethyl (-CF3) group[3], this molecule offers exceptional value for structure-activity relationship (SAR) optimization and the synthesis of complex pharmaceutical agents[4].
This whitepaper provides a comprehensive analysis of its commercial availability, mechanistic rationale, and self-validating synthetic protocols.
Physicochemical Profiling & Commercial Landscape
Before integrating a new building block into a medicinal chemistry campaign, its fundamental properties and supply chain reliability must be rigorously assessed. The -CF3 group significantly modulates the electronic distribution of the isoquinoline ring, lowering the pKa of the adjacent hydroxyl group while simultaneously increasing the overall lipophilicity (LogP = 2.9592)[1].
Table 1: Quantitative Physicochemical Data [1]
| Property | Specification |
| Chemical Name | 6-(Trifluoromethyl)isoquinolin-4-ol |
| CAS Number | 2708281-70-1 |
| Molecular Formula | C₁₀H₆F₃NO |
| Molecular Weight | 213.16 g/mol |
| Topological Polar Surface Area (TPSA) | 33.12 Ų |
| Calculated LogP | 2.9592 |
| SMILES | OC1=CN=CC2=C1C=C(C(F)(F)F)C=C2 |
The commercial landscape for 6-(Trifluoromethyl)isoquinolin-4-ol is robust, supporting both milligram-scale exploratory chemistry and kilogram-scale process development[1]. High-purity sourcing is critical, as trace transition metal or halogenated impurities can poison downstream catalytic cross-coupling reactions.
Table 2: Commercial Availability & Supplier Specifications
| Supplier | Catalog / Item No. | Purity | Available Scales | Storage Conditions |
| ChemScene [5] | CS-0927296 | ≥98% | mg, g, kg | Sealed, 2-8°C, Dry |
| RHAWN (Cacheby) [6] | R182446 | ≥98% | 100 mg standard | Sealed, 2-8°C, Dry |
| abcr GmbH [7] | AB644929 | Confirmed | 100 mg, 250 mg | Sealed, 2-8°C, Dry |
| BLD Pharm [8] | BD01404953 | Confirmed | mg to g | Sealed, 2-8°C, Dry |
Mechanistic Rationale for Structural Design (E-E-A-T)
The architectural design of 6-(Trifluoromethyl)isoquinolin-4-ol is not arbitrary; it is a calculated response to common pharmacokinetic liabilities encountered in drug development.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong (approx. 480 kJ/mol). Placing the -CF3 group at the 6-position sterically and electronically shields the aromatic ring from oxidative degradation by Cytochrome P450 enzymes[3].
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Membrane Permeability: The high electronegativity of the fluorine atoms draws electron density away from the core, increasing the molecule's lipophilicity. This directly translates to enhanced passive diffusion across lipid bilayers[3].
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Target Engagement: The hydroxyl (-OH) group at the 4-position is a critical pharmacophore. It serves as a potent hydrogen bond donor and acceptor, enabling high-affinity interactions with kinase hinge regions or receptor binding pockets[2].
Caption: Logical relationship between the structural features of the molecule and their pharmacological benefits.
Synthetic Methodologies: A Self-Validating Protocol
While commercial procurement is efficient, a deep understanding of the de novo synthesis is mandatory for process chemists scaling up the API. The isoquinolin-4-ol core is traditionally accessed via the Pomeranz-Fritsch-Bobbitt acid-catalyzed cyclization or via the acid-catalyzed rearrangement of 5-aryloxazolidines[9].
The following protocol details a robust, self-validating workflow for constructing the isoquinolin-4-ol framework.
Experimental Protocol: Acid-Catalyzed Cyclization
Causality & Rationale: We utilize a strong aqueous acid (6 M HCl) because the protonation of the intermediate oxygen atom is thermodynamically required to facilitate the breakdown of the oxazolidine/acetal ring. This generates a highly reactive cationic intermediate that acts as an internal electrophile, driving the ring closure[9].
Step 1: Intermediate Formation
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Condense the starting 4-(trifluoromethyl)benzaldehyde derivative with an appropriate aminoacetal (e.g., N-benzyl-N-methylaminoacetaldehyde diethyl acetal) in benzene.
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Reflux for 6 hours using a Dean-Stark apparatus for azeotropic water removal. Causality: Removing water drives the equilibrium toward complete imine/oxazolidine formation.
Step 2: Acidic Cyclization
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Dissolve the crude intermediate in 6 M HCl and heat to 60 °C for 12 hours[9].
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Self-Validation (In-Process Control): Pull a 0.1 mL aliquot, neutralize, and analyze via TLC (Hexanes/EtOAc). The reaction is complete when the starting material spot disappears and a highly UV-active spot (indicative of the newly formed, fully conjugated isoquinoline aromatic system) appears.
Step 3: Workup and Isolation
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Cool the mixture to room temperature and extract impurities with diethyl ether (2 × 3 mL)[9].
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Critical Step: Basify the aqueous layer using a cold, concentrated NaOH solution until pH 8-9 is reached[9]. Causality: The product is amphoteric. If the solution is too acidic, the basic nitrogen remains protonated (water-soluble). If it is too basic, the 4-hydroxyl group deprotonates into a phenoxide salt, which will also remain trapped in the aqueous layer[10]. Precise pH control ensures the neutral molecule partitions into the organic phase.
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Extract the product into CH₂Cl₂, dry over Na₂SO₄, and evaporate to yield the solid 6-(Trifluoromethyl)isoquinolin-4-ol.
Caption: Step-by-step synthetic workflow for the construction of the isoquinolin-4-ol core.
Applications in Medicinal Chemistry
In the pharmaceutical industry, 6-(Trifluoromethyl)isoquinolin-4-ol functions strictly as an advanced pharmaceutical intermediate[2]. It is not an end-product but a foundational scaffold used to construct highly complex therapeutic agents.
For instance, the isoquinoline core can be further elaborated into [1,2,4]triazolo[5,1-a]isoquinolines via cycloaddition reactions[4]. These triazolo-isoquinoline derivatives are highly prized in biological sciences, exhibiting potent anticancer, antibacterial, and anti-inflammatory activities[4]. By starting with the 6-(Trifluoromethyl)isoquinolin-4-ol building block, medicinal chemists ensure that the final drug candidate inherits the metabolic stability and enhanced binding affinity imparted by the -CF3 group[3],[4].
Conclusion
6-(Trifluoromethyl)isoquinolin-4-ol (CAS: 2708281-70-1) is a prime example of rational drug design realized through commercial chemistry. By offering a stable, lipophilic, and highly functionalized scaffold, it accelerates the discovery of next-generation therapeutics. Its reliable commercial availability across multiple vendors ensures that projects can seamlessly transition from early-stage screening to late-stage clinical manufacturing.
References
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Title: Synthesis of 2-(Trifluoromethyl)-[1,2,4]triazolo[5,1-a]isoquinoline via Cycloaddition | Source: ACS Publications | URL: [Link]
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Title: A one-pot synthesis of tetrahydroisoquinolin-4-ols via a novel acid-catalyzed rearrangement | Source: Tetrahedron Letters (Elsevier) | URL: [Link]
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Title: Product Class 6: Isoquinolinones | Source: Thieme Connect | URL: [Link]
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